molecular formula C19H21F2N3O B248170 N-(3,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide

N-(3,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide

Cat. No. B248170
M. Wt: 345.4 g/mol
InChI Key: UWEJATRHOINPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide, commonly known as FPP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. FPP is a piperazine derivative that is used in the synthesis of several drugs, including antipsychotics and antidepressants.

Scientific Research Applications

FPP has several potential applications in scientific research, particularly in the field of pharmacology. It is used in the synthesis of several drugs, including antipsychotics and antidepressants, due to its ability to modulate the activity of certain neurotransmitters in the brain. FPP has also been studied for its potential anti-inflammatory and analgesic effects.

Mechanism of Action

FPP acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. It inhibits the reuptake of serotonin in the brain, leading to increased levels of the neurotransmitter in the synaptic cleft. This, in turn, leads to an increase in serotonin signaling, which has been linked to improvements in mood and anxiety.
Biochemical and Physiological Effects
FPP has several biochemical and physiological effects, including increased serotonin signaling in the brain, which has been linked to improvements in mood and anxiety. It has also been shown to have potential anti-inflammatory and analgesic effects, although further research is needed to confirm these findings.

Advantages and Limitations for Lab Experiments

FPP has several advantages for lab experiments, including its ability to modulate the activity of certain neurotransmitters in the brain and its potential anti-inflammatory and analgesic effects. However, there are also some limitations to using FPP in lab experiments, including its relatively high cost and potential side effects.

Future Directions

There are several future directions for research on FPP, including further studies on its potential anti-inflammatory and analgesic effects and its use in the treatment of various psychiatric disorders. Additionally, more research is needed to understand the long-term effects and potential side effects of FPP use. Overall, FPP has significant potential for various scientific research applications, and further studies are needed to fully understand its potential benefits and limitations.

Synthesis Methods

The synthesis of FPP involves the reaction between 3,4-difluoroaniline and 1-(4-phenylpiperazin-1-yl)propan-1-one. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, and a solvent, such as ethanol or methanol. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.

properties

Product Name

N-(3,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide

Molecular Formula

C19H21F2N3O

Molecular Weight

345.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide

InChI

InChI=1S/C19H21F2N3O/c20-17-7-6-15(14-18(17)21)22-19(25)8-9-23-10-12-24(13-11-23)16-4-2-1-3-5-16/h1-7,14H,8-13H2,(H,22,25)

InChI Key

UWEJATRHOINPBA-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3

Origin of Product

United States

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